methyl 3-({2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethyl}sulfamoyl)thiophene-2-carboxylate
Description
Methyl 3-({2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethyl}sulfamoyl)thiophene-2-carboxylate is a heterocyclic compound featuring:
- A thiophene-2-carboxylate core with a methyl ester group.
- A sulfamoyl bridge (-SO₂-NH-) linked to an ethyl chain.
- A 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole substituent.
While direct synthesis data for this compound are absent in the provided evidence, analogous compounds (e.g., ) highlight common synthetic routes involving coupling reactions, sulfonamide formation, and purification via column chromatography or recrystallization .
Properties
IUPAC Name |
methyl 3-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethylsulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S2/c1-12-14(13(2)22(21-12)16-6-4-5-9-19-16)7-10-20-28(24,25)15-8-11-27-17(15)18(23)26-3/h4-6,8-9,11,20H,7,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXECQKNDIKTMDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)C3=C(SC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethyl}sulfamoyl)thiophene-2-carboxylate can be achieved through a multi-step process involving the formation of the pyrazole ring, followed by the introduction of the sulfamoyl group and the thiophene carboxylate moiety. Common synthetic routes may include:
Formation of the Pyrazole Ring: This step typically involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Sulfamoyl Group: This can be achieved by reacting the pyrazole derivative with sulfonyl chlorides in the presence of a base such as triethylamine.
Formation of the Thiophene Carboxylate: The final step involves the coupling of the sulfamoyl pyrazole with a thiophene carboxylate derivative using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of methyl 3-({2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethyl}sulfamoyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the pyrazole and pyridine rings suggests potential interactions with nucleic acids or proteins, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Structural Features
The compound’s key structural motifs are compared below with similar derivatives:
Key Observations :
Physicochemical Properties
While direct data for the target compound are unavailable, analogs provide insights:
- The target’s pyridin-2-yl group may lower solubility compared to SY184568’s pyridin-4-yl due to altered hydrogen-bonding capacity .
- The methyl ester in the target likely increases volatility relative to carboxylic acid derivatives .
Methodological Parallels
Biological Activity
Methyl 3-({2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethyl}sulfamoyl)thiophene-2-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes research findings on its biological activity, including anti-tubercular properties, cytotoxicity, and molecular interactions.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a thiophene ring, a sulfamoyl group, and a pyridine-pyrazole moiety. Its molecular formula is , and it exhibits various functional groups that contribute to its biological activity.
1. Anti-Tubercular Activity
Recent studies have highlighted the potential of compounds similar to this compound in combating Mycobacterium tuberculosis.
- Case Study : A series of derivatives were evaluated for their anti-tubercular activity against M. tuberculosis H37Ra. Among them, compounds with IC50 values ranging from 1.35 to 2.18 μM demonstrated significant efficacy, indicating that structural modifications can enhance activity against this pathogen .
| Compound | IC50 (μM) | IC90 (μM) |
|---|---|---|
| 6a | 1.35 | 3.73 |
| 6e | 2.18 | 4.00 |
| 6k | - | 40.32 |
2. Cytotoxicity Assessment
The cytotoxic effects of the compound were assessed using human embryonic kidney (HEK-293) cells to determine its safety profile.
- Findings : The most active compounds exhibited low toxicity levels, suggesting that they could be developed further as safe therapeutic agents . This is crucial for any potential drug candidate to ensure that therapeutic benefits outweigh adverse effects.
3. Molecular Interactions and Mechanisms
Molecular docking studies have been conducted to elucidate the interactions between the compound and its biological targets.
- Mechanism Insight : The docking studies revealed that the compound interacts favorably with key enzymes involved in bacterial metabolism, which may explain its anti-tubercular properties . The binding affinity and orientation suggest that it could inhibit essential metabolic pathways in M. tuberculosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
